2,2,3-Tribromopropanal

描述

Historical Context and Re-evaluation of 2,2,3-Tribromopropanal in Organic Synthesis

First described in the 1950s, this compound remained a largely forgotten reagent for approximately half a century. chimia.ch Its initial applications were primarily in the Skraup-type cyclization of anilines to form quinolines. chimia.ch However, the full potential of this compound was not realized until its "re-discovery" decades later. chimia.ch Modern research has re-evaluated this compound, recognizing its utility in the one-step synthesis of various substituted heterocyclic compounds, a significant advancement from classical, often multi-step, synthetic methodologies. thieme-connect.com This re-evaluation has been driven by the need for efficient and regioselective methods to create complex molecular scaffolds for applications in medicinal chemistry and materials science. nih.gov The history of organic synthesis is marked by the evolution from isolating natural products to the sophisticated creation of new molecules, a journey to which the renewed interest in reagents like this compound contributes. openaccessjournals.com

Significance of this compound as a Three-Carbon Synthon

The significance of this compound lies in its function as a versatile three-carbon building block, or synthon. chimia.chthieme-connect.comsigmaaldrich.com In organic synthesis, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound provides a reactive three-carbon chain that can participate in a variety of cyclization and functionalization reactions. chemrxiv.orgpku.edu.cn Its utility is particularly evident in the Skraup-type synthesis, where it simultaneously facilitates the formation of a heterocyclic ring and introduces a bromine atom at a specific position. chimia.ch This dual functionality streamlines synthetic pathways and provides a direct route to brominated heterocycles, which are valuable intermediates for further chemical transformations. thieme-connect.comnih.gov The ability of this reagent to act as a three-carbon synthon has enabled the synthesis of novel and complex tri- and tetrasubstituted quinoline (B57606) building blocks. chimia.ch

Overview of Key Synthetic Applications of this compound

The resurgence of this compound in synthetic chemistry is largely due to its successful application in the synthesis of a variety of heterocyclic compounds. These applications often involve cyclocondensation reactions to form key structural motifs.

Key Synthetic Applications of this compound

| Heterocyclic System | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Brominated Quinolines | Skraup-type cyclization | Anilines | One-step ring formation and bromination. chimia.chthieme-connect.com |

| Pyrazoles | Cyclocondensation | Hydrazine (B178648) derivatives | Potential for creating polysubstituted pyrazoles. organic-chemistry.orgbeilstein-journals.orgmdpi.com |

| Thiazoles | Cyclocondensation | Thioamides or thioureas | Access to 2-aminothiazoles and other substituted thiazoles. organic-chemistry.orgbepls.comnih.gov |

| Brominated Pyridines | Cyclocondensation | Ammonia (B1221849) and 1,3-dicarbonyl compounds | Potential for constructing polysubstituted pyridine (B92270) rings. gcwgandhinagar.commdpi.comcore.ac.uk |

Detailed research has demonstrated the efficacy of this compound in these transformations. For instance, its reaction with diversely substituted anilines provides a direct, one-step route to 3-bromoquinolines, which can then be readily converted to other valuable derivatives like 3-bromoquinolin-6-ols. thieme-connect.comlookchem.com This method is notable for its efficiency and high yields. While direct synthesis of pyrazoles, thiazoles, and pyridines using this compound is an area of ongoing research, its established reactivity profile suggests its potential as a precursor to the necessary dicarbonyl or related intermediates required for these syntheses. The general synthetic routes for these heterocycles often involve the reaction of a 1,3-dicarbonyl compound or a related three-carbon unit with a dinucleophile like hydrazine (for pyrazoles), a sulfur-containing nucleophile (for thiazoles), or ammonia (for pyridines). organic-chemistry.orgbeilstein-journals.orgmdpi.comorganic-chemistry.orgbepls.comgcwgandhinagar.comcore.ac.uk The inherent structure of this compound makes it an attractive starting point for generating these key intermediates.

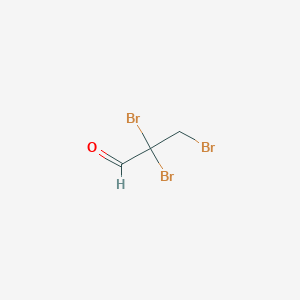

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2,3-tribromopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3O/c4-1-3(5,6)2-7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWGXCJZMNOBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073455 | |

| Record name | Propanal, 2,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-17-2 | |

| Record name | 2,2,3-Tribromopropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26944-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanal, 2,2,3-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-tribromopropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,3 Tribromopropanal

Established Synthetic Routes to 2,2,3-Tribromopropanal

Bromination of Acrolein with Bromine in Dichloroethane

A primary and well-documented method for the synthesis of this compound involves the direct bromination of acrolein. thieme-connect.comnih.gov In this process, two moles of bromine are reacted with one mole of acrolein in a suitable solvent, such as dichloroethane. thieme-connect.comnih.gov

The reaction proceeds as follows: a solution of acrolein in dichloroethane is treated dropwise with bromine. thieme-connect.com The reaction temperature is typically maintained between 20 and 40°C. thieme-connect.com After the initial addition, the mixture is stirred for a couple of hours. Subsequently, a second equivalent of bromine is added dropwise. thieme-connect.com The resulting reddish-brown mixture is then stirred for an extended period, typically around 16 hours, at room temperature. thieme-connect.com The final product, this compound, is isolated and purified by Vigreux column distillation, yielding a slightly yellowish liquid. thieme-connect.com

A reported yield for this synthesis is 84%. thieme-connect.com The product can be characterized by its boiling point, which is in the range of 80–85 °C at a pressure of 0.02 mbar. thieme-connect.com

Reaction Details: Bromination of Acrolein

| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Acrolein | Bromine, Dichloroethane | Dropwise addition of Br2 at 20-40°C, followed by stirring | 84% | thieme-connect.com |

Other Reported Synthesis Routes

While the bromination of acrolein is a prominent synthetic pathway, this compound has also been utilized as a key reagent in various chemical transformations, indicating its accessibility through established or rediscovered synthetic protocols. It has been described as a "forgotten reagent" that has found renewed application in modern organic synthesis. thieme-connect.comthieme-connect.comchimia.ch

One of its notable applications is in the Skraup-type synthesis of 3-bromoquinolines. thieme-connect.comthieme-connect.comchimia.chresearchgate.net In these reactions, this compound serves as a three-carbon synthon that simultaneously facilitates the ring closure of anilines and introduces a bromine atom at the 3-position of the resulting quinoline (B57606) ring. chimia.ch For instance, it reacts with 4-nitro- and 4-methoxyanilines in glacial acetic acid at elevated temperatures (e.g., 110°C) to produce the corresponding 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. thieme-connect.comresearchgate.net This method has been instrumental in the synthesis of precursors for agrochemical fungicides and kinase inhibitors. thieme-connect.com

Another documented use involves the reaction of this compound with 4-nitroaniline (B120555) in a cyclization reaction to form 3-bromo-6-nitroquinoline. sci-hub.se

Optimization and Scalability Considerations in this compound Synthesis

The synthesis of this compound is amenable to large-scale production. bldpharm.com The direct bromination of acrolein, being a straightforward addition reaction, presents a viable route for producing significant quantities of the compound. The scalability of this process is crucial for its application in the synthesis of various fine chemicals and active ingredients, such as fungicides. chimia.chresearchgate.net

For instance, the synthesis of a quinoline-based fungicide involves the Skraup-type ring closure reaction of 4-methoxy-2-methylaniline (B89876) with this compound. chimia.ch The availability of this compound through a scalable, one-step bromination of acrolein was a key factor in enabling the synthesis of a diverse range of tri- and tetrasubstituted quinoline building blocks. chimia.ch The development of an efficient and scalable route is often a primary focus of process research, especially when the target molecule is an active pharmaceutical or agrochemical ingredient. researchgate.net The ability to produce multikilogram quantities of a final product often hinges on the optimization and scalability of each synthetic step, including the preparation of key intermediates like this compound. researchgate.net

Reactivity and Reaction Mechanisms of 2,2,3 Tribromopropanal in Complex Organic Transformations

Skraup-Type Cyclization Reactions Involving 2,2,3-Tribromopropanal

The Skraup synthesis is a classic chemical reaction used to synthesize quinolines, typically involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. A modified Skraup-type cyclization utilizes this compound as a versatile three-carbon building block for the formation of substituted quinoline (B57606) rings. This approach provides a direct route to 3-bromo-substituted quinolines, which are valuable intermediates in medicinal chemistry and materials science. The reaction proceeds by heating a substituted aniline with this compound, often in an acidic medium, to facilitate the electrophilic cyclization and subsequent aromatization to the quinoline core.

A key application of this compound in Skraup-type reactions is the synthesis of 3-Bromoquinolin-6-ols. This is achieved through a multi-step process starting from readily available 4-substituted anilines, such as 4-nitroanilines and 4-methoxyanilines. The initial cyclization yields the corresponding 6-substituted-3-bromoquinolines, which are then chemically converted to the target 6-hydroxy derivative, 3-Bromoquinolin-6-ol.

The reaction between 4-Nitroaniline (B120555) and this compound serves as a direct method for constructing the 3-bromo-6-nitroquinoline skeleton. The process involves heating the two reactants in an acidic solvent, which drives the cyclization and dehydration sequence.

In a similar fashion to the reaction with 4-nitroanilines, 4-Methoxyaniline undergoes a Skraup-type cyclization with this compound. This reaction leads to the formation of the corresponding 3-bromo-6-methoxyquinoline intermediate.

The synthesis of 3-Bromo-6-nitroquinoline is accomplished by treating 4-Nitroaniline with this compound. The mixture is heated in acetic acid, which acts as both the solvent and a catalyst for the reaction. This step effectively builds the bicyclic quinoline ring system with the bromine and nitro groups positioned at the 3- and 6-positions, respectively. The crude product obtained after the reaction can be purified using column chromatography. A study of this reaction reported a moderate yield.

Table 1: Synthesis of 3-Bromo-6-nitroquinoline

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| 4-Nitroaniline | This compound | Acetic Acid | 110 °C | 2 h | 38.2% |

Data sourced from a specific synthetic procedure.

The Skraup-type cyclization of this compound with 4-Methoxyaniline directly yields 3-Bromo-6-methoxyquinoline. This reaction provides the key intermediate that can be subsequently demethylated to afford the target quinolinol.

The intermediates, 3-Bromo-6-nitroquinoline and 3-Bromo-6-methoxyquinoline, are subsequently transformed into the final product, 3-Bromoquinolin-6-ol. The conversion from the 6-nitro derivative typically involves a reduction of the nitro group to an amino group, followed by diazotization and subsequent hydrolysis to install the hydroxyl group. For the 6-methoxy derivative, the conversion is achieved through demethylation, where the methyl ether is cleaved to reveal the free hydroxyl group. These transformations are standard procedures in organic synthesis and complete the pathway to 3-Bromoquinolin-6-ol from substituted anilines using this compound.

Synthesis of 3-Bromoquinolin-6-ols from Substituted Anilines

Postulated Intermediates: N,N'-Diarylpropylenediamine and Dehydrogenated Imine Derivatives

In Skraup-type syntheses of 3-bromoquinolines utilizing this compound, the formation of specific intermediates is postulated to drive the reaction forward. Key among these are N,N'-diarylpropylenediamine and its subsequent dehydrogenated imine derivatives. researchgate.net The reaction mechanism likely involves the initial formation of a Schiff base (imine) between the aniline derivative and this compound. This is followed by a series of steps including cyclization, dehydration, and aromatization to yield the quinoline ring system. The presence of the three bromine atoms on the propanal backbone significantly influences the reactivity and the final product structure.

The proposed pathway suggests that the diamine serves as a crucial precursor that, upon dehydrogenation, yields reactive imine intermediates which then undergo the characteristic cyclization of the Skraup reaction.

Synthesis of 3-Bromo-5,8-dicarboxy-quinoline

While a direct synthesis of 3-Bromo-5,8-dicarboxy-quinoline using this compound is not explicitly detailed in the provided search results, the synthesis of various substituted bromoquinolines is a well-established process. The general strategy for synthesizing substituted quinolines often involves the Skraup reaction or related methods, where an aniline is reacted with a glycerol derivative, an α,β-unsaturated aldehyde, or a similar three-carbon component in the presence of an oxidizing agent and a dehydrating agent.

In a hypothetical synthesis of 3-Bromo-5,8-dicarboxy-quinoline, one could envision a reaction pathway starting from an appropriately substituted aminobenzoic acid, such as 3,6-diaminobenzene-1,4-dicarboxylic acid. The reaction of this aniline derivative with this compound under Skraup conditions could potentially lead to the formation of the desired quinoline structure. The bromine atom at the 3-position would be introduced by the tribrominated aldehyde. However, the specific reaction conditions and yields for this particular transformation would require experimental validation.

Synthesis of 3-Bromo-6-nitroquinoline with 4-Nitroaniline

The synthesis of 3-bromo-6-nitroquinoline can be achieved through the reaction of this compound with 4-nitroaniline. chemicalbook.com This reaction is a variation of the Skraup synthesis, where the nitro-substituted aniline reacts with the brominated aldehyde to form the corresponding 3-bromo-6-nitroquinoline.

| Reactants | Product | Synthesis Type |

| This compound | 3-Bromo-6-nitroquinoline | Skraup-type cyclization |

| 4-Nitroaniline |

This transformation highlights the utility of this compound as a reagent for introducing a bromine atom at the 3-position of the quinoline ring system while simultaneously constructing the heterocyclic core.

Role of this compound in Introducing Bromine at Position 3 of Quinoline

The use of this compound in Skraup-type reactions is a deliberate strategy to introduce a bromine atom specifically at the 3-position of the resulting quinoline ring. The mechanism of this regioselective bromination is intrinsically linked to the structure of the aldehyde.

During the cyclization process, the carbon atom bearing the two bromine atoms (C2 of the propanal) becomes the C2 of the quinoline ring, and the carbon atom with one bromine atom (C3 of the propanal) becomes the C3 of the quinoline ring. Subsequent elimination and aromatization steps lead to the formation of the double bond between C2 and C3, with the bromine atom retained at the 3-position. This regioselectivity is a key feature of using α,α,β-trihaloaldehydes in quinoline synthesis.

Reactions with Amino Compounds beyond Skraup Cyclizations

Formation of Imine Derivatives and Related Structures

Beyond its application in quinoline synthesis, this compound readily reacts with primary amino compounds to form imine derivatives, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The formation of imines is a fundamental reaction in organic chemistry and is typically catalyzed by acid. masterorganicchemistry.comlibretexts.org The general reaction can be represented as:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

In the case of this compound, the resulting imine would possess the tribrominated propyl backbone. These imine derivatives can be stable compounds themselves or serve as intermediates for further transformations. The reactivity of the C=N double bond in these imines allows for a variety of subsequent reactions, such as reduction to amines or addition of nucleophiles.

Condensation with Benzhydryl 7β-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylate

The reaction between this compound and benzhydryl 7β-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylate exemplifies the formation of an imine derivative with a complex amino compound. The primary amino group at the 7-position of the cephalosporin core acts as the nucleophile, attacking the carbonyl group of the tribrominated aldehyde.

This condensation reaction would result in the formation of a new C=N bond, linking the 2,2,3-tribromopropyl moiety to the cephalosporin nucleus via an imine bridge.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Benzhydryl 7β-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylate | Imine Derivative |

This type of modification on the 7-amino position of cephalosporins is a common strategy in medicinal chemistry to modulate the biological activity of these antibiotics. The introduction of the bulky and halogenated side chain could have significant effects on the compound's antibacterial spectrum and potency.

Subsequent Transformations of this compound-Derived Products

The versatility of products derived from this compound, particularly substituted quinolines, makes them valuable intermediates in the synthesis of more complex molecules. These derivatives can undergo a variety of subsequent chemical transformations, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures. The strategic functionalization of the quinoline scaffold is a significant area of research in medicinal and materials chemistry. rsc.orgnih.gov

Suzuki-Miyaura Coupling Reactions on Brominated Quinoline Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. yonedalabs.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or pseudohalide, catalyzed by a palladium complex. yonedalabs.comresearchgate.net This reaction is particularly valuable for modifying brominated quinoline derivatives, which can be synthesized from precursors like this compound. researchgate.netresearchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex. researchgate.net The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline derivative to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

This methodology allows for the synthesis of a wide range of aryl- and vinyl-substituted quinolines from their brominated counterparts. researchgate.netresearchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.gov For example, dichlorobis(triphenylphosphine)palladium(II) is an effective catalyst for the coupling of bromoquinolines with various phenylboronic acids. researchgate.net Similarly, catalysts like Tetrakis(triphenylphosphine)palladium(0) are also commonly employed. researchgate.net

Table 1: Conditions for Suzuki-Miyaura Coupling of Brominated Quinolines

| Component | Examples | Role in Reaction | Citation |

|---|---|---|---|

| Palladium Catalyst | [(dppf)PdCl₂], Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation | nih.gov |

| Base | Cs₂CO₃, K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation | nih.gov |

| Boron Reagent | Arylboronic acids, Vinylboronic acids | Provides the nucleophilic carbon fragment | yonedalabs.com |

| Solvent | 1,4-Dioxane/Water, DMF, Toluene | Solubilizes reactants and facilitates the reaction | yonedalabs.comnih.gov |

The reaction's versatility and tolerance for various functional groups make it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and advanced materials. yonedalabs.comnih.gov

Reduction of Nitroquinolines to Amines

The reduction of a nitro group (—NO₂) on a quinoline ring to a primary amine (—NH₂) is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion is significant because it changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com Aminoquinolines are key precursors for dyes, pharmaceuticals, and other biologically active compounds.

The reduction can be achieved through several methods, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comunacademy.com

Catalytic Hydrogenation: This is often the preferred method, utilizing hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comwikipedia.org This method is generally clean and efficient, but care must be taken as the catalyst can also reduce other functional groups, such as alkenes or alkynes. unacademy.comcommonorganicchemistry.com

Metal/Acid Reduction: A classic and reliable method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Nitroquinolines

| Reagent System | Type | Advantages | Citation |

|---|---|---|---|

| H₂ / Pd/C | Catalytic Hydrogenation | High efficiency, clean products | commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Useful when dehalogenation is a concern | commonorganicchemistry.com |

| Fe / HCl (or Acetic Acid) | Metal/Acid Reduction | Mild, good functional group tolerance | masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ / HCl | Metal/Acid Reduction | Mild, selective for nitro groups | commonorganicchemistry.com |

| Zn / HCl (or Acetic Acid) | Metal/Acid Reduction | Mild, good functional group tolerance | masterorganicchemistry.comcommonorganicchemistry.com |

Ether Cleavage of Methoxyquinoline Derivatives

Methoxyquinoline derivatives, which can be prepared from precursors originating from this compound, often require the cleavage of the ether bond to unmask a hydroxyl group. researchgate.net This hydroxyl group can then be used for further functionalization. Ether cleavage is most commonly accomplished by treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgchemistrysteps.com

The reaction mechanism depends on the structure of the ether. For aryl alkyl ethers like methoxyquinoline, the reaction proceeds via a nucleophilic substitution pathway. longdom.orglibretexts.org

Protonation: The ether oxygen is first protonated by the strong acid, converting the methoxy group (—OCH₃) into a good leaving group, methanol (CH₃OH). chemistrysteps.comlongdom.org

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl methyl ether, the halide attacks the methyl carbon in an Sₙ2 reaction because an Sₙ2 reaction cannot occur on an aromatic carbon. longdom.orglibretexts.org This results in the formation of a hydroxyquinoline (a phenol) and a methyl halide.

Aryl ethers are generally stable, and the aromatic carbon-oxygen bond is not cleaved due to the high energy required for nucleophilic substitution on an sp²-hybridized carbon. libretexts.org Therefore, the products are consistently the corresponding phenol and the alkyl halide. libretexts.org Reagents like boron tribromide (BBr₃) are also highly effective for cleaving aryl methyl ethers under milder conditions.

Table 3: Reagents for Cleavage of Methoxyquinolines

| Reagent | Mechanism Type | Products | Citation |

|---|---|---|---|

| HBr or HI | Sₙ2 | Hydroxyquinoline + Methyl Halide | chemistrysteps.com |

| BBr₃ | Lewis Acid-Assisted Cleavage | Hydroxyquinoline + Methyl Bromide (after workup) | researchgate.net |

| AlI₃ | Lewis Acid-Assisted Cleavage | Hydroxyquinoline + Methyl Iodide (after workup) | researchgate.net |

Alkylation Reactions of Hydroxyl-Functionalized Quinoline Derivatives

Once a hydroxyl group is present on the quinoline ring, for instance, after the cleavage of a methoxy ether, it can be readily alkylated. This O-alkylation reaction introduces an ether linkage and is a common strategy for modifying the properties of the molecule. The reaction typically proceeds via a Williamson ether synthesis mechanism.

In this process, the hydroxyl-functionalized quinoline is first treated with a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide then reacts with an alkylating agent, such as an alkyl halide or alkyl sulfonate, in a nucleophilic substitution reaction (typically Sₙ2) to form the desired ether.

Common bases used for deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base and solvent depends on the reactivity of the alkylating agent and the specific quinoline derivative. This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the quinoline scaffold.

Amidation Reactions for Quinolin-6-yloxyacetamide Synthesis

The synthesis of quinolin-6-yloxyacetamide derivatives involves the formation of an amide bond. researchgate.net These compounds are of interest for their potential biological activities. researchgate.netnih.gov A common synthetic route involves the reaction of a quinolin-6-yloxyacetic acid derivative (or its corresponding acyl chloride or ester) with an amine.

The process typically involves these steps:

Preparation of the Acyl Precursor: An O-alkylated quinoline bearing an acetic acid moiety (quinolin-6-yloxyacetic acid) is prepared, often by reacting 6-hydroxyquinoline with a haloacetic acid ester followed by hydrolysis.

Amide Bond Formation: The carboxylic acid is then coupled with a desired amine. This reaction is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid for nucleophilic attack by the amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the amine to form the amide.

This synthetic strategy provides a flexible route to a diverse library of quinolin-6-yloxyacetamide compounds for further investigation. researchgate.net An alternative approach involves the direct amidation of quinoline N-oxides with sulfonamides under metal-free conditions. organic-chemistry.org

Applications of 2,2,3 Tribromopropanal in the Synthesis of Biologically Active Molecules and Advanced Materials

Medicinal Chemistry Applications

In the realm of medicinal chemistry, 2,2,3-tribromopropanal serves as a crucial starting material and intermediate for the synthesis of various compounds with therapeutic potential. Its applications span from antimalarial agents to novel cancer therapies.

Synthesis of Quinolines with Potential Antimalarial Activity

Quinolines represent a cornerstone in the history of antimalarial drug discovery. researchgate.netmdpi.com this compound plays a pivotal role in the Skraup-type synthesis, a classic method for constructing the quinoline (B57606) ring system. researchgate.netthieme-connect.com This reaction involves the cyclization of anilines with a three-carbon synthon, for which this compound is an effective precursor. researchgate.netchimia.ch

Specifically, it reacts with o-nitro-p-substituted-anilines to yield 3-bromoquinolines in good yields. researchgate.net These bromo-substituted quinolines are valuable intermediates. For instance, the nitro groups on these quinolines can be reduced to amines, which are then coupled with various side chains to produce novel compounds with potential antimalarial activity. researchgate.net The presence of the bromine atom at the 3-position offers a handle for further chemical modifications, allowing for the diversification of the quinoline scaffold to combat drug-resistant strains of malaria parasites. researchgate.netnih.govmdpi.com

Precursor to Quinolinyloxyacetamides as Tubulin Polymerization Inhibitors

Tubulin polymerization is a critical process in cell division, making it an attractive target for anticancer and fungicidal agents. nih.govrsc.orgmdpi.com this compound is instrumental in the synthesis of quinolinyloxyacetamides, a class of compounds that have demonstrated potent inhibition of tubulin polymerization. guidechem.comas-1.co.jp

The synthesis of these molecules often begins with a Skraup-type reaction using this compound to create a substituted 3-bromoquinoline (B21735) core. chimia.ch For example, the reaction of 4-methoxy-2-methylaniline (B89876) with this compound yields a 3-bromoquinoline derivative. chimia.ch Subsequent chemical transformations, including ether cleavage and alkylation, lead to the final quinolinyloxyacetamide products. chimia.ch These compounds have shown high activity against various phytopathogens by disrupting their microtubule dynamics. researchgate.net

Intermediate in the Development of JMJD3 Inhibitors

Jumonji domain-containing protein 3 (JMJD3) is an epigenetic modifier enzyme implicated in various diseases, including cancer and inflammatory disorders. nih.govd-nb.info The development of selective JMJD3 inhibitors is a promising therapeutic strategy. medchemexpress.comnih.gov this compound serves as a key intermediate in the synthesis of quinoline-based JMJD3 inhibitors. nih.govd-nb.info

In a documented synthetic route, this compound, prepared by the bromination of acrolein, is reacted with aminoterephthalic acid to form 3-bromo-5,8-dicarboxy-quinoline. nih.gov This quinoline core is then further functionalized, for instance, through Suzuki-Miyaura coupling reactions, to introduce various substituents at the 3-position. researchgate.netnih.gov This modular approach allows for the creation of a library of compounds, from which potent and selective JMJD3 inhibitors can be identified. nih.govresearchgate.net One such derivative, 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid, has demonstrated low micromolar inhibitory activity against JMJD3. nih.govd-nb.info

Role in the Synthesis of Pyrazolo-quinoline Analogs for Cancer Therapy

The fusion of different heterocyclic rings can lead to novel molecular scaffolds with enhanced biological activity. Pyrazolo-quinoline analogs are being investigated for their potential in cancer therapy. purdue.edunih.govmdpi.com this compound is utilized in the construction of the quinoline portion of these hybrid molecules.

A Skraup-type reaction of 4-nitroaniline (B120555) with this compound is employed to produce 3-bromo-6-nitroquinoline. nih.gov This intermediate then undergoes further reactions, such as Suzuki coupling to introduce a pyrazole (B372694) moiety, followed by reduction of the nitro group to an amine. nih.gov This amine can then be converted to an isocyanate and condensed with other aromatic amines to yield the final pyrazolo-quinoline urea (B33335) analogs. nih.gov These compounds are designed to modulate signaling pathways, such as IKKβ phosphorylation, which are critical in pancreatic cancer. nih.gov

Agrochemical Applications

Beyond its medicinal uses, this compound is also a valuable reagent in the development of modern agrochemicals, particularly fungicides.

Development of Fungicidal Compounds

Fungal pathogens pose a significant threat to global food security, necessitating the continuous development of effective fungicides. researchgate.net this compound is a key component in the synthesis of a novel class of fungicidal compounds known as quinolin-6-yloxyacetamides. guidechem.comresearchgate.net

These compounds exhibit potent activity against a range of important plant pathogens, including Phytophthora infestans (late blight of potato and tomato) and Mycosphaerella graminicola (wheat leaf blotch). researchgate.netresearchgate.net Their mode of action is the inhibition of fungal tubulin polymerization, which leads to the destabilization of microtubules and ultimately cell death. researchgate.netresearchgate.net The synthesis of these fungicides relies on the initial Skraup-type reaction with this compound to efficiently construct the core 3-bromoquinoline scaffold, which is then elaborated to the final active products. researchgate.netchimia.ch

Compound Information

Other Emerging Applications of this compound-Derived Structures

The versatility of this compound extends beyond its established use in creating specific biologically active molecules. Its reactive nature makes it a valuable precursor for a variety of molecular frameworks, opening doors to other emerging applications in materials science and synthetic chemistry. The structures derived from this compound are increasingly being explored for their potential in creating novel heterocyclic systems, advanced flame-retardant materials, and functional polymers.

Precursors for Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a key starting material for their synthesis. mdpi.comekb.eg Its ability to participate in cyclization reactions, such as the Skraup-type synthesis, allows for the efficient construction of complex ring systems. researchgate.netthieme-connect.comthieme-connect.comablesci.com

One of the primary applications is the synthesis of quinoline derivatives. researchgate.net By reacting this compound with various anilines, researchers can produce 3-bromoquinolines. researchgate.netthieme-connect.com These quinolines are not just endpoints but are themselves versatile intermediates. The bromine atom at the 3-position is a functional handle that allows for further chemical modifications, such as Suzuki cross-coupling reactions, to introduce a wide range of substituents and create libraries of novel compounds. researchgate.netresearchgate.net These functionalized quinolines are crucial building blocks in supramolecular chemistry and the development of new materials. researchgate.net

Research has demonstrated the synthesis of various substituted quinolines from this compound, which have been investigated for different biological activities. For instance, reactions with o-nitro-p-substituted-anilines have yielded 3-bromoquinolines that were subsequently converted into potential antimalarial agents. researchgate.net Similarly, it is a key reagent in the preparation of quinolinyloxyacetamides, which have shown promise as fungicidal agents by inhibiting tubulin polymerization. guidechem.com

The following table summarizes some of the heterocyclic systems synthesized using this compound and their potential applications.

| Starting Material (Aniline Derivative) | Reagent | Resulting Heterocycle | Potential Application |

| 4-Nitroanilines | This compound | 3-Bromo-6-nitroquinoline chemsrc.com | Intermediate for biologically active molecules |

| 4-Methoxyanilines | This compound | 3-Bromo-6-methoxyquinoline chemsrc.com | Intermediate for biologically active molecules |

| o-Nitro-p-substituted-anilines | This compound | Substituted 3-Bromoquinolines | Antimalarial agents researchgate.net |

| Various Anilines | This compound | Quinolinyloxyacetamides | Fungicides (Tubulin polymerization inhibitors) guidechem.com |

| Aminoanthraquinone | This compound | Quinoline-5,8-dicarboxylic acid derivatives | JMJD3 inhibitors for cancer therapy researchgate.net |

Building Blocks for Flame-Retardant Materials

Organobromine compounds have long been recognized for their flame-retardant properties. While direct studies on this compound as a flame retardant are not extensively documented, its chemical structure and the nature of its derivatives suggest a strong potential in this area. Related compounds, such as 1,2,3-tribromopropane, have been investigated for their utility in flame-retardant formulations. guidechem.com

The mechanism by which brominated compounds retard flame typically involves the release of hydrogen bromide (HBr) at high temperatures. HBr can interrupt the radical chain reactions of combustion in the gas phase, thereby quenching the fire. mdpi.com The derivatives of this compound, particularly those with high bromine content, could be incorporated into polymers or textiles to impart flame resistance. mdpi.comambeed.com

The development of new flame retardants is driven by the need for effective and environmentally safer alternatives to some traditional halogenated compounds. mst.dk The synthesis of novel polymers or additives derived from this compound could offer a pathway to such materials. For example, it could be used to synthesize monomers that are then polymerized to create inherently flame-retardant plastics.

Components in the Synthesis of Porous Materials and Polymers

The field of advanced materials is increasingly focused on creating structures with precisely controlled properties at the nanoscale, such as metal-organic frameworks (MOFs) and hierarchically structured porous materials. researchgate.netberkeley.edu These materials have applications in gas storage, catalysis, and energy storage. researchgate.net The synthesis of these materials often relies on "reticular synthesis," where molecular building blocks (secondary building units or SBUs) are linked together to form extended, ordered networks. berkeley.edu

The quinoline and other heterocyclic structures synthesized from this compound can be designed to act as these SBUs. researchgate.net By functionalizing the quinoline core with appropriate linker groups, it is possible to direct their assembly into porous frameworks. The ability to systematically vary the substituents on the quinoline ring allows for fine-tuning of the pore size, shape, and chemical environment within the resulting material. berkeley.edu

Furthermore, this compound and its derivatives can be used in polymer science. ambeed.comksu.edu.sa They can be incorporated as additives to modify the properties of existing polymers or used as monomers or crosslinking agents in the synthesis of new polymers. ambeed.comksu.edu.sa The presence of multiple bromine atoms can enhance properties like thermal stability and flame retardancy, as mentioned earlier. The aldehyde functional group also provides a reactive site for various polymerization and modification reactions. ksu.edu.sa

Advanced Characterization Techniques and Computational Studies of 2,2,3 Tribromopropanal and Its Derivatives

Spectroscopic Analysis of Derivatives

Spectroscopic analysis is a cornerstone in the characterization of novel chemical entities. For derivatives of 2,2,3-tribromopropanal, a combination of NMR, IR, and MS provides a detailed picture of their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their hydrogen nuclei (protons). In the context of this compound derivatives, ¹H NMR spectra offer valuable information about the arrangement of protons and their neighboring atoms.

The chemical shift (δ) of a proton is influenced by its local electronic environment. Protons adjacent to electronegative atoms, such as the bromine atoms and the carbonyl group in these derivatives, are deshielded and resonate at a lower field (higher ppm values). libretexts.org For instance, protons on a carbon adjacent to a carbonyl group typically appear in the 2.0-3.0 ppm region. libretexts.org The splitting of signals, or multiplicity, arises from the interaction between neighboring non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons. savemyexams.com This provides crucial connectivity information within the molecule.

For example, in a hypothetical derivative where the propanal backbone is modified, the integration of the peak areas would reveal the relative number of protons in each unique environment. ox.ac.uk The coupling constants (J values), measured in Hertz (Hz), provide further detail about the dihedral angles between adjacent protons, aiding in the determination of stereochemistry.

Table 1: Representative ¹H NMR Data for a Hypothetical this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.65 | Singlet | 1H | Aldehydic proton (-CHO) |

| 5.10 | Doublet | 1H | Proton on C2 |

| 4.85 | Doublet | 1H | Proton on C3 |

This table is illustrative and actual values will vary depending on the specific derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. wiley.com Each functional group has a characteristic absorption range, making IR spectroscopy a valuable tool for confirming the presence of key structural features in derivatives of this compound. researchgate.net

A prominent feature in the IR spectrum of these compounds would be the strong absorption band corresponding to the carbonyl (C=O) group of the aldehyde. This typically appears in the region of 1740-1720 cm⁻¹. The exact position can be influenced by conjugation and the electronic effects of neighboring substituents. The C-Br stretching vibrations are also expected to be present, typically in the fingerprint region between 600 and 500 cm⁻¹. The presence of C-H bonds will be indicated by stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations at lower wavenumbers. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1740 - 1720 | Strong |

| C-H Stretch | 2900 - 3000 | Medium |

| C-Br Stretch | 600 - 500 | Medium to Strong |

This table provides general ranges; specific values depend on the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns. americanchemicalsuppliers.com For derivatives of this compound, the presence of bromine is particularly distinctive due to its isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). docbrown.info This results in characteristic M and M+2 peaks in the mass spectrum for any fragment containing a bromine atom. libretexts.org

The molecular ion peak (M⁺) will correspond to the molecular weight of the derivative. Fragmentation often occurs at the bonds adjacent to the carbonyl group (α-cleavage) or through the loss of bromine atoms. libretexts.org The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Expected Mass Spectrometry Fragments for a Hypothetical this compound Derivative

| m/z Value | Possible Fragment |

| [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ | Molecular ion cluster containing three bromine atoms |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-CHO]⁺ | Loss of the formyl group |

The relative intensities of the isotopic peaks will be indicative of the number of bromine atoms in the fragment.

Applications of Chemometric Methods in Spectroscopic Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of spectroscopic analysis of this compound derivatives, chemometric techniques can be applied to process and interpret complex spectral data, especially when dealing with mixtures or subtle structural variations. researchgate.netfrontiersin.org

Methods such as Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and identify patterns or groupings among different derivatives based on their spectral profiles. nih.gov Partial Least Squares (PLS) regression can be employed to build predictive models that correlate spectral data with specific chemical properties or biological activities. nih.gov These approaches are particularly useful for high-throughput screening and quality control, enabling rapid and automated analysis of large datasets. nih.govdokumen.pub

Theoretical and Computational Chemistry

Computational chemistry provides a powerful avenue for investigating the properties and potential applications of molecules at a theoretical level. For derivatives of this compound, molecular docking is a particularly relevant computational technique.

Molecular Docking Studies of Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery and development, it is used to predict the binding affinity and mode of interaction of a small molecule (ligand), such as a derivative of this compound, with the active site of a biological target, typically a protein or enzyme. researchgate.netd-nb.info

The process involves generating a three-dimensional structure of the ligand and the target receptor. The ligand is then "docked" into the receptor's binding site in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower energy scores generally indicating a more favorable interaction. nih.gov

These studies can provide valuable insights into the structure-activity relationships of the derivatives, helping to identify key structural features that are important for binding. nih.gov For example, docking studies could reveal specific hydrogen bonds, hydrophobic interactions, or halogen bonds between the derivative and the amino acid residues of the target protein. mdpi.com This information can guide the design and synthesis of new derivatives with improved potency and selectivity. nih.gov

Density Functional Theory (DFT) Modeling

No dedicated studies employing Density Functional Theory (DFT) to model this compound or its immediate derivatives were identified. DFT is a computational method used to investigate the electronic structure of many-body systems. scirp.orgmdpi.comresearchgate.netorientjchem.orgnih.gov It is frequently used to predict molecular geometries, vibrational frequencies, and other electronic properties of various chemical compounds. mdpi.comorientjchem.orgnih.gov

Molecular Dynamics Simulations to Evaluate Binding Stability

There is no available research on the use of molecular dynamics (MD) simulations to assess the binding stability of this compound or its derivatives with any biological targets. MD simulations are a powerful tool for understanding the physical movements of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes. csmres.co.uknih.govresearchgate.net

In silico Procedures in Drug Repurposing

No literature was found that discusses the use of in silico procedures for the purpose of drug repurposing of this compound. Drug repurposing involves identifying new therapeutic uses for existing drugs, a process that can be accelerated by computational methods that predict potential interactions between drugs and biological targets. mdpi.comnih.govnih.govdovepress.comremedi4all.org

X-ray Crystal Structures for Regioselectivity Confirmation

While X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules and confirming the regioselectivity of chemical reactions, no published crystal structures for derivatives of this compound were found in the searched resources.

Future Directions in Research on 2,2,3 Tribromopropanal

Exploration of Novel Reaction Pathways and Catalytic Systems

The primary application of 2,2,3-tribromopropanal in chemical synthesis is as a three-carbon synthon for constructing 3-bromoquinoline (B21735) scaffolds through Skraup-type reactions. researchgate.netchimia.ch This versatile reagent has been successfully reacted with various anilines, such as 4-methoxy-2-methylaniline (B89876) and 6-amino-1,3-benzoxathian, to produce complex quinoline (B57606) derivatives that serve as precursors for fungicides and potential antimalarial agents. researchgate.netchimia.chsci-hub.se The reaction with 4-methoxy-2-methylaniline yields a 3-bromoquinoline derivative, which is a key step in the synthesis of broad-spectrum fungicides. chimia.ch Similarly, its reaction with o-nitro-p-substituted-anilines produces 3-bromoquinolines in good yields. researchgate.net

Future research is directed towards expanding the synthetic utility of this compound beyond these established methods. A key area of exploration is the development of novel catalytic systems to control the reactivity of this poly-halogenated aldehyde. While current syntheses like the Skraup-type cyclization are effective, they often require harsh conditions. chimia.chsci-hub.se The development of advanced catalytic methods could offer milder reaction conditions, improved yields, and greater functional group tolerance.

Metalloradical catalysis (MRC) presents a promising future direction. nih.gov Catalysts based on cobalt or iron porphyrins have demonstrated the ability to control complex radical reactions, including C-H amination and alkylation. nih.gov Applying MRC principles to reactions involving this compound could unlock unprecedented transformations, potentially allowing for the selective functionalization of one of the C-Br bonds or engaging the aldehyde in novel radical cyclizations.

Furthermore, the development of highly active and stable ruthenium-based catalysts, successful in olefin metathesis, provides a blueprint for creating new catalysts for other transformations. uwindsor.ca Research into custom-designed ruthenium or other transition metal complexes could lead to catalytic systems that activate this compound for new types of bond-forming reactions, moving beyond its current role as a quinoline precursor. The exploration of catalysts used for multicomponent reactions, such as those for propargylamine (B41283) synthesis (A3 coupling), could also inspire novel one-pot reactions involving this compound with amines and alkynes. dntb.gov.ua

| Reaction Type | Reactant(s) with this compound | Product Class | Catalyst/Conditions | Reference |

| Skraup-type Cyclization | 4-methoxy-2-methylaniline | 3-Bromoquinoline | Ring closure reaction | chimia.ch |

| Skraup-type Cyclization | 6-amino-1,3-benzoxathian | researchgate.netresearchgate.netoxathiano[6,5-g]quinoline | Bechamp conditions followed by cyclization | sci-hub.se |

| Skraup-type Cyclization | o-nitro-p-substituted-anilines | 3-Bromoquinoline | Not specified | researchgate.net |

| Cyclization | 3-amino-4-hydroxybenzoic acid | 3-bromoquinoline-5,8-dicarboxylic acid | Acetic acid, 110 °C | researchgate.net |

Green Chemistry Approaches in this compound Synthesis and Reactions

Green chemistry principles are increasingly critical in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. scispace.commdpi.com The synthesis and reactions of this compound offer significant opportunities for applying these principles.

The current synthesis of this compound involves the bromination of acrolein in a single step. chimia.ch While efficient, future research could focus on making this process greener by exploring alternative brominating agents that are less hazardous and generate less waste. The use of catalytic systems that improve atom economy—maximizing the incorporation of reactant atoms into the final product—is a key goal. acs.org

The application of this compound in Skraup-type reactions, which traditionally use strong acids and high temperatures, is a prime area for green innovation. chimia.ch Future research could investigate the use of solid acid catalysts or recyclable ionic liquids to replace corrosive and difficult-to-handle acids. researchgate.net Microwave-assisted synthesis is another promising green technique that can significantly reduce reaction times and energy consumption, often leading to purer products with less need for extensive purification. athensjournals.gr

Developing enzymatic or chemo-enzymatic pathways represents a frontier in green chemistry. acs.org The high specificity of enzymes could allow for reactions at specific sites on the molecule without the need for protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. acs.org For instance, an enzymatic process might selectively reduce the aldehyde of this compound while leaving the bromo-substituents untouched, a transformation that can be challenging using conventional chemical reagents. The use of greener solvents, such as water, ethanol, or glycerol, in the reactions of this compound is another important avenue for research. mdpi.com

| Green Chemistry Principle | Application to this compound | Potential Benefit | Reference |

| Catalysis | Use of selective and recyclable catalysts for synthesis and reactions. | Superior to stoichiometric reagents, reduces waste. | acs.org |

| Energy Efficiency | Employing microwave-assisted synthesis for reactions like quinoline formation. | Faster reactions, lower energy use, potentially purer products. | athensjournals.gr |

| Safer Solvents & Reagents | Replacing harsh acids in Skraup reactions with solid acids or using bio-based solvents. | Reduced hazard, easier workup, lower environmental impact. | mdpi.com |

| Reduce Derivatives | Designing enzymatic reactions that eliminate the need for protecting groups. | Fewer synthetic steps, less waste, higher atom economy. | acs.org |

| Renewable Feedstocks | Exploring bio-based routes to acrolein, the precursor to this compound. | Reduced reliance on fossil fuels. | athensjournals.gr |

Expansion of Applications in Diverse Chemical Fields

Currently, this compound is primarily valued as a versatile building block for synthesizing substituted quinolines. researchgate.net These quinoline derivatives have found significant use in agrochemistry as fungicides and in medicinal chemistry as scaffolds for potential antimalarial drugs and enzyme inhibitors. researchgate.netchimia.chsci-hub.seresearchgate.net Specifically, it is a key reagent in producing quinolin-6-yloxyacetamides, a class of fungicides that act by inhibiting fungal tubulin polymerization. chimia.chsci-hub.se It is also used to create quinoline-5,8-dicarboxylic acid derivatives investigated as selective inhibitors of Jumonji domain-containing protein 3 (JMJD3). researchgate.net

The future utility of this compound lies in expanding its applications into other areas of chemical synthesis. Its unique structure, featuring a reactive aldehyde and three bromine atoms, makes it a candidate for creating a wide variety of complex molecules. The presence of a gem-dibromo group alpha to the aldehyde is a key feature that could be exploited in novel transformations.

Future research could explore its use in multicomponent reactions, where its aldehyde function could react with amines and other nucleophiles, while the bromine atoms provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This would enable the rapid assembly of complex molecular architectures from simple precursors.

Furthermore, its potential as a precursor for other reactive intermediates is underexplored. For example, dehydrobromination could potentially lead to brominated enals, which are valuable Michael acceptors. The gem-dibromo group could also be a precursor for thioketals or other functional groups, leading to novel heterocyclic systems beyond quinolines. Its use as a reactive crosslinker in polymer chemistry is another potential application that warrants investigation. ambeed.com

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules like this compound, guiding future experimental work. researchgate.netd-nb.info While specific computational studies on this compound are not widely reported, the application of established computational methods promises to accelerate research into its properties and reactions.

Future research will likely employ Density Functional Theory (DFT) to model the reaction mechanisms of this compound. For instance, DFT calculations can elucidate the intricate stepwise mechanism of the Skraup-type cyclization, identifying transition states and intermediates to explain regioselectivity and reactivity patterns observed with different aniline (B41778) substrates. researchgate.net This understanding can help in optimizing reaction conditions and in predicting the outcomes of reactions with new substrates.

Molecular docking and molecular dynamics (MD) simulations are crucial for expanding the applications of this compound in medicinal chemistry. researchgate.netmdpi.com By synthesizing a virtual library of compounds derived from this compound, researchers can perform in silico screening against various biological targets, such as enzymes or receptors. researchgate.net This approach can identify promising lead compounds for drug discovery, as has been done for inhibitors of carbonic anhydrase and JMJD3. researchgate.netmdpi.com

Quantum mechanics (QM) can be used to predict fundamental physicochemical properties of this compound and its derivatives, such as pKa, redox potentials, and spectroscopic signatures. d-nb.info This predictive power is invaluable for designing new reactions and for the rational design of molecules with desired electronic or photophysical properties. By combining these computational approaches, researchers can build predictive models for both the synthesis and the biological activity of novel compounds derived from this compound, making the discovery process more efficient and targeted.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,2,3-Tribromopropanal, and how do reaction conditions influence yield?

- Methodological Approach :

- Bromination Protocols : Use controlled bromination of propanal derivatives under anhydrous conditions, employing reagents like PBr₃ or HBr/H₂O₂. Monitor temperature (0–5°C) to minimize side reactions (e.g., over-bromination) .

- Yield Optimization : Conduct fractional crystallization or column chromatography for purification. Quantify yields using gravimetric analysis and validate via NMR (e.g., absence of residual starting material) .

- Key Variables : Solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of brominating agents, and reaction time.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify deshielded protons (e.g., aldehyde proton at δ 9.5–10.5 ppm) and brominated carbons (δ 30–50 ppm for C-Br) .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 294 (M⁺) and isotopic patterns consistent with three bromine atoms .

Q. How can researchers optimize purification methods for this compound to ensure high purity for experimental use?

- Purification Strategies :

- Recrystallization : Use hexane/ethyl acetate mixtures at low temperatures to isolate crystalline product.

- Chromatographic Validation : Employ TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and HPLC with UV detection (λ = 254 nm) to confirm purity .

- Contaminant Analysis : Test for residual solvents (e.g., DCM) via GC-MS and adjust drying protocols (e.g., vacuum desiccation) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the bromination steps in the synthesis of this compound, and how can kinetic studies elucidate these pathways?

- Experimental Design :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track bromine consumption rates under varying temperatures (Arrhenius analysis) .

- Isotopic Labeling : Introduce deuterated propanal (e.g., CD₃CHO) to study H/D exchange effects on reaction intermediates .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and compare with experimental activation energies .

Q. How does the electronic and steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Reactivity Analysis :

- Solvent Effects : Compare SN₂ kinetics in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) using conductivity measurements .

- Steric Hindrance : Synthesize analogs with bulkier substituents (e.g., 2,2,3-tribromo-3-methylpropanal) and assess reaction rates with nucleophiles like CN⁻ .

- Electrophilicity Quantification : Calculate LUMO energies via cyclic voltammetry to correlate with experimental reactivity .

Q. What strategies can resolve discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of this compound across different studies?

- Data Reconciliation Framework :

- Controlled Replication : Reproduce experiments using standardized protocols (e.g., ASTM methods for melting point determination) .

- Meta-Analysis : Aggregate literature data into a comparative table (see example below) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Environmental Controls : Assess humidity/temperature effects on solubility using gravimetric analysis in climate-controlled chambers .

Guidance for Addressing Contradictions in Research Data

- Root-Cause Analysis : Use Ishikawa diagrams to trace discrepancies to variables like reagent purity, instrumental calibration, or operator bias .

- Collaborative Validation : Share samples with independent labs for cross-testing and publish raw data in supplementary materials .

- Ethical Reporting : Clearly state limitations (e.g., "melting point variations may arise from polymorphic forms") to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。